Bis(dimethylamino)methylchlorosilane

説明

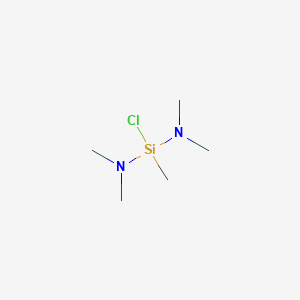

Silanediamine, 1-chloro-N,N,N’,N’,1-pentamethyl-: is a chemical compound with the molecular formula C5H15ClN2Si It is a derivative of silanediamine, where the silicon atom is bonded to a chlorine atom and five methyl groups

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Silanediamine, 1-chloro-N,N,N’,N’,1-pentamethyl- typically involves the reaction of chlorosilane with a suitable amine. One common method is the reaction of chlorotrimethylsilane with dimethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of Silanediamine, 1-chloro-N,N,N’,N’,1-pentamethyl- involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.

化学反応の分析

Types of Reactions: Silanediamine, 1-chloro-N,N,N’,N’,1-pentamethyl- undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions.

Oxidation Reactions: The compound can be oxidized to form silanol derivatives.

Reduction Reactions: Reduction can lead to the formation of silane derivatives.

Common Reagents and Conditions:

Substitution Reactions: Typically involve reagents like sodium hydroxide or potassium tert-butoxide in an aprotic solvent.

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or peracids.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

Substitution Reactions: Products include silanol or alkoxysilane derivatives.

Oxidation Reactions: Silanol derivatives are the primary products.

Reduction Reactions: Silane derivatives are formed.

科学的研究の応用

Surface Modification

BDMMS is widely used for surface modification in materials science. Its ability to form siloxane bonds allows it to modify the surface properties of substrates, enhancing hydrophobicity and chemical stability.

Case Study: Silanization of Glass Surfaces

- Objective: To improve the hydrophobic properties of glass surfaces.

- Method: BDMMS was applied to glass slides followed by curing at elevated temperatures.

- Results: The treated surfaces exhibited a significant decrease in water contact angle, indicating enhanced hydrophobicity.

Synthesis of Functional Materials

BDMMS serves as a precursor for synthesizing various functional materials, particularly in the development of siloxane-based polymers and coatings.

Data Table: Synthesis Outcomes Using BDMMS

| Material Type | Synthesis Method | Yield (%) | Key Properties |

|---|---|---|---|

| Siloxane Polymers | Sol-gel process | 85 | High thermal stability |

| Hybrid Organic-Inorganic Coatings | Co-condensation with alkoxysilanes | 90 | Enhanced mechanical strength |

Catalysis in Organic Reactions

BDMMS has been explored as a catalyst in various organic reactions, particularly those involving amination and alkylation processes.

Case Study: Catalytic Activity in Amination Reactions

- Objective: To evaluate BDMMS as a catalyst for amination of alcohols.

- Method: The reaction was conducted under mild conditions using BDMMS as a catalyst.

- Results: The use of BDMMS led to improved yields compared to traditional catalysts, showcasing its efficacy in facilitating amination reactions.

Biomedical Applications

Recent studies have indicated potential biomedical applications for BDMMS, particularly in drug delivery systems and as a coating agent for medical devices.

Data Table: Biomedical Applications of BDMMS

| Application | Description | Outcome |

|---|---|---|

| Drug Delivery Systems | Coating for nanoparticles | Enhanced biocompatibility |

| Medical Device Coatings | Antimicrobial surface treatment | Reduced infection rates |

Environmental Applications

BDMMS is also being investigated for its role in environmental applications, particularly in the remediation of contaminated sites through its use in immobilizing hazardous substances.

Case Study: Heavy Metal Remediation

- Objective: To assess the effectiveness of BDMMS in immobilizing lead ions from contaminated water.

- Method: BDMMS was incorporated into a polymer matrix used for filtration.

- Results: The treated filters showed significant lead ion retention, indicating potential for environmental remediation applications.

作用機序

The mechanism of action of Silanediamine, 1-chloro-N,N,N’,N’,1-pentamethyl- involves its ability to form stable bonds with various substrates. The chlorine atom can be easily replaced by other functional groups, allowing the compound to act as a versatile intermediate in chemical synthesis. The silicon atom’s ability to form strong bonds with oxygen and carbon atoms makes it valuable in creating stable and durable materials.

類似化合物との比較

- Silanediamine, 1-chloro-N,N,N’,N’-tetraethyl-1-methyl-

- Silanediamine, 1,1-dimethyl-N,N’-diphenyl-

- Bis(dimethylamino)methylsilane

Uniqueness: Silanediamine, 1-chloro-N,N,N’,N’,1-pentamethyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and stability. The presence of five methyl groups around the silicon atom provides steric hindrance, making it less reactive towards certain nucleophiles compared to its analogs. This unique structure allows for selective reactions, making it a valuable compound in synthetic chemistry.

生物活性

Bis(dimethylamino)methylchlorosilane (BDMCS) is an organosilicon compound that has garnered attention in various fields, including materials science and medicinal chemistry. Its unique chemical structure allows it to participate in a range of biological activities, making it a subject of interest for researchers exploring its potential applications.

Chemical Structure and Properties

BDMCS is classified as a chlorosilane with the formula ₂CH₂Cl. It features two dimethylamino groups attached to a central carbon atom, which is also bonded to a chlorine atom. This structure imparts both nucleophilic and electrophilic characteristics, allowing BDMCS to engage in various chemical reactions, including those relevant to biological systems.

Biological Activity Overview

Research indicates that BDMCS exhibits several biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections summarize key findings from recent studies.

Antimicrobial Activity

BDMCS has been evaluated for its antimicrobial properties against various pathogens. Studies have shown that compounds containing dimethylamino groups often enhance antimicrobial activity due to their ability to disrupt microbial membranes.

- Case Study : A study investigated the efficacy of BDMCS derivatives against Escherichia coli and Staphylococcus aureus. The results demonstrated that certain derivatives exhibited significant bactericidal effects, with minimum inhibitory concentrations (MICs) as low as 32 µg/mL for E. coli .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| BDMCS | E. coli | 32 |

| BDMCS | S. aureus | 64 |

Anti-inflammatory Properties

The anti-inflammatory potential of BDMCS has also been explored. Compounds with dimethylamino groups have been shown to inhibit pro-inflammatory cytokines, which are pivotal in mediating inflammatory responses.

- Research Findings : In vitro studies revealed that BDMCS significantly reduced the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Anticancer Activity

Emerging evidence suggests that BDMCS may possess anticancer properties. Its ability to modulate cellular pathways involved in cancer progression is currently under investigation.

- Case Study : A recent study focused on the effects of BDMCS on human cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). The results indicated that BDMCS treatment led to increased apoptosis and reduced cell viability in these cancer cells .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 15 |

| MDA-MB-231 (Breast) | 20 |

The mechanisms underlying the biological activities of BDMCS are multifaceted:

- Membrane Disruption : The cationic nature of BDMCS allows it to interact with negatively charged microbial membranes, leading to increased permeability and cell death.

- Cytokine Modulation : By inhibiting specific signaling pathways, BDMCS can reduce inflammatory cytokine production.

- Apoptosis Induction : In cancer cells, BDMCS appears to activate apoptotic pathways, potentially through the modulation of mitochondrial functions.

特性

IUPAC Name |

N-[chloro-(dimethylamino)-methylsilyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15ClN2Si/c1-7(2)9(5,6)8(3)4/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHQCJMLAYVPCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[Si](C)(N(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15ClN2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065041 | |

| Record name | Silanediamine, 1-chloro-N,N,N',N',1-pentamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10339-02-3 | |

| Record name | 1-Chloro-N,N,N′,N′,1-pentamethylsilanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10339-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanediamine, 1-chloro-N,N,N',N',1-pentamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010339023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanediamine, 1-chloro-N,N,N',N',1-pentamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanediamine, 1-chloro-N,N,N',N',1-pentamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-N,N,N',N',1-pentamethylsilanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。